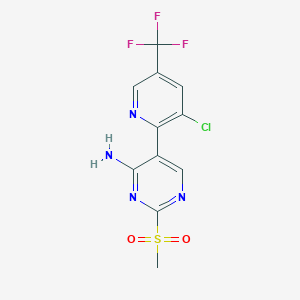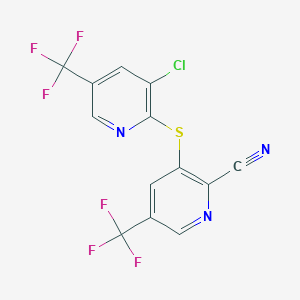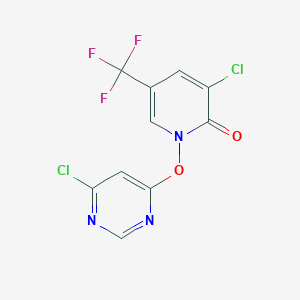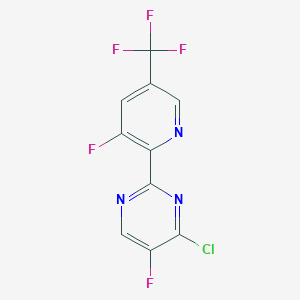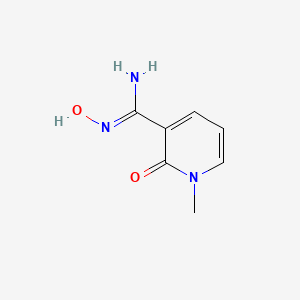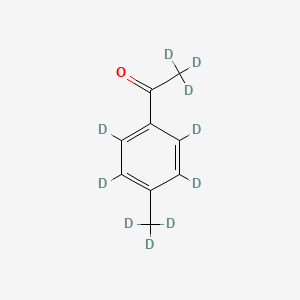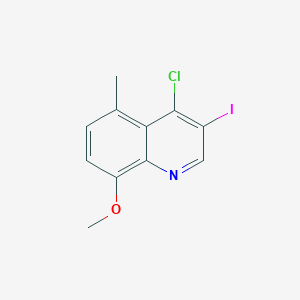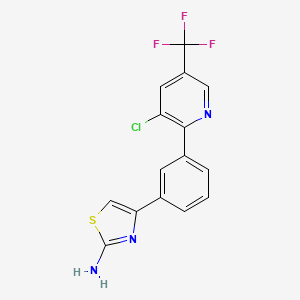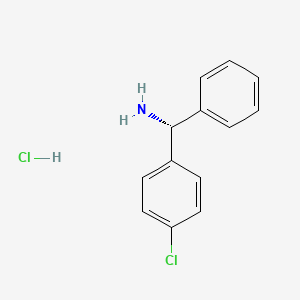
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl
描述
®-(4-Chlorophenyl)(phenyl)methanamine HCl is a chemical compound with the molecular formula C13H13Cl2N. It is also known as deschloroketamine or DCK. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine. It has been used for its anesthetic and analgesic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine HCl typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield ®-(4-Chlorophenyl)(phenyl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for ®-(4-Chlorophenyl)(phenyl)methanamine HCl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
化学反应分析
Types of Reactions
®-(4-Chlorophenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.
Reduction: Formation of ®-(4-chlorophenyl)(phenyl)methanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
®-(4-Chlorophenyl)(phenyl)methanamine HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Investigated for its potential use as an anesthetic and analgesic.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist at this receptor, inhibiting the excitatory neurotransmitter glutamate. This inhibition leads to the compound’s anesthetic and analgesic effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability .
相似化合物的比较
Similar Compounds
Ketamine: A well-known anesthetic with similar NMDA receptor antagonistic properties.
Methoxetamine: Another arylcyclohexylamine derivative with similar effects but different pharmacokinetics.
Phencyclidine (PCP): A dissociative anesthetic with a similar mechanism of action but higher potency and different side effect profile.
Uniqueness
®-(4-Chlorophenyl)(phenyl)methanamine HCl is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for use in various research applications make it a valuable compound in scientific studies .
属性
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


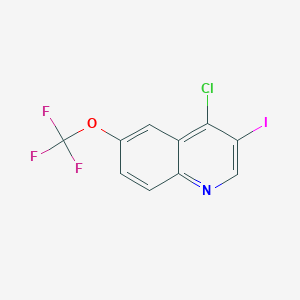
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
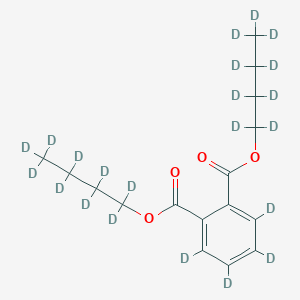
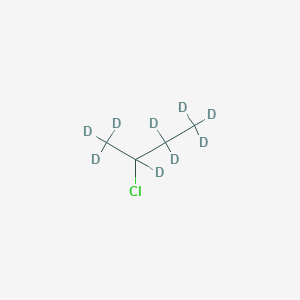
![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)
